molecular formula C21H26N2O5 B5988720 1-[4-[[3-[2-(2-Methoxyethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone

1-[4-[[3-[2-(2-Methoxyethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone

Cat. No.: B5988720
M. Wt: 386.4 g/mol
InChI Key: VHQKZOZMIHUARI-UHFFFAOYSA-N
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Description

1-[4-[[3-[2-(2-Methoxyethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone is a complex organic compound with a unique structure that combines several functional groups, including a piperidine ring, an oxazole ring, and a methoxyethyl group

Preparation Methods

The synthesis of 1-[4-[[3-[2-(2-Methoxyethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone typically involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced through a cyclization reaction involving an appropriate precursor, such as a 1,2-dicarbonyl compound and an amine.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using a suitable alkylating agent, such as methoxyethyl chloride.

    Coupling of the Functional Groups: The final step involves coupling the piperidine, oxazole, and methoxyethyl groups through a series of condensation and substitution reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of catalysts and automated reaction systems to improve yield and efficiency.

Chemical Reactions Analysis

1-[4-[[3-[2-(2-Methoxyethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Condensation: Condensation reactions can occur between the compound and other molecules, leading to the formation of larger, more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-[[3-[2-(2-Methoxyethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-[4-[[3-[2-(2-Methoxyethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone involves its interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-[[3-[2-(2-Methoxyethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone can be compared with other similar compounds, such as:

    1-[4-[[3-[2-(2-Methoxyethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]propanone: This compound has a similar structure but with a propanone group instead of an ethanone group.

    1-[4-[[3-[2-(2-Methoxyethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]butanone: This compound has a butanone group instead of an ethanone group, leading to different chemical properties and reactivity.

    1-[4-[[3-[2-(2-Methoxyethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]pentanone:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[[3-[2-(2-methoxyethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-15(24)16-6-8-18(9-7-16)27-14-19-13-20(22-28-19)21(25)23-11-4-3-5-17(23)10-12-26-2/h6-9,13,17H,3-5,10-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQKZOZMIHUARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC(=NO2)C(=O)N3CCCCC3CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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